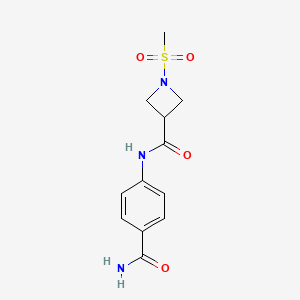
N-(4-carbamoylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-carbamoylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide, also known as SMAC, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment. SMAC is a potent inhibitor of Inhibitor of Apoptosis Proteins (IAPs), which are a family of proteins that play a crucial role in inhibiting programmed cell death or apoptosis.
Aplicaciones Científicas De Investigación
Azetidine Derivatives in Medicinal Chemistry
Antidepressant and Nootropic Agents : Azetidine derivatives, such as Schiff’s bases and 2-azetidinones, have shown significant antidepressant and nootropic activities, indicating their potential as central nervous system active agents for therapeutic use (Thomas et al., 2016).
Antibacterial and Antifungal Activities : Some azetidinone derivatives exhibit antibacterial and antifungal properties, suggesting their applicability in developing new antimicrobial agents (Samadhiya et al., 2013).
Antitubercular Activities : The synthesis of pyrimidine-azetidinone analogues and their evaluation revealed antimicrobial, antifungal, and antitubercular activities, highlighting the potential of azetidine derivatives in combating tuberculosis and other infectious diseases (Chandrashekaraiah et al., 2014).
Azetidine Derivatives in Materials Science
Photoprotection and Photocaging : Azetidinylated coumarin derivatives have been used as photoprotecting groups, demonstrating enhanced efficiency in releasing carboxylic acids in aqueous solutions. This application is crucial in the field of photochemistry and photopharmacology, where controlled release of active agents is desired (Bassolino et al., 2017).
Polymer Synthesis : The polymerization of N-(methanesulfonyl)azetidine and its derivatives has been explored for creating new polymeric materials with potential applications in various industries, including biomedical and packaging (Reisman et al., 2020).
Propiedades
IUPAC Name |
N-(4-carbamoylphenyl)-1-methylsulfonylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-20(18,19)15-6-9(7-15)12(17)14-10-4-2-8(3-5-10)11(13)16/h2-5,9H,6-7H2,1H3,(H2,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICFAZBZQWQTEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2894981.png)
![[4-Amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B2894982.png)

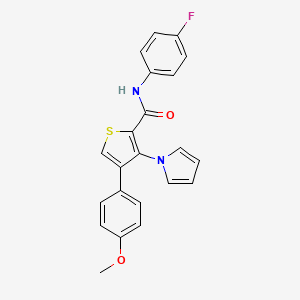
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-methylphenyl)carbamate](/img/structure/B2894985.png)
![4-[(2,6-Dichlorophenyl)thio]-5-methoxy-2-(2-pyridinyl)pyrimidine](/img/structure/B2894987.png)
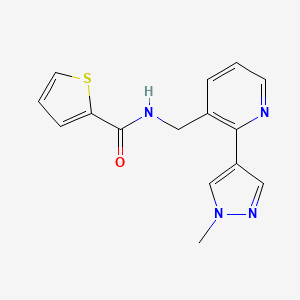
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2894991.png)
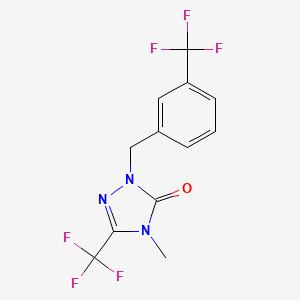
![N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2894995.png)
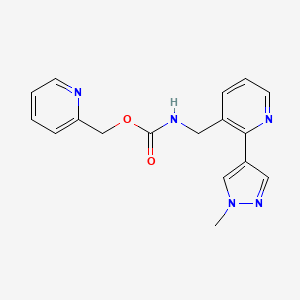
![2-(4-chlorophenoxy)-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2894998.png)
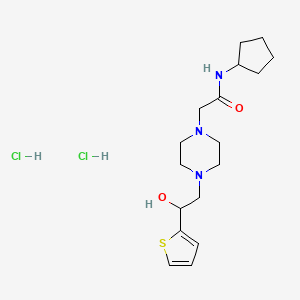
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2895000.png)